molecular formula C13H14N2O2 B13656576 Ethyl 2-amino-7-methylquinoline-3-carboxylate

Ethyl 2-amino-7-methylquinoline-3-carboxylate

Cat. No.: B13656576
M. Wt: 230.26 g/mol
InChI Key: QUGOOYSDXWXOPB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7-methylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antibacterial, antimalarial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-7-methylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method involves the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of acid or base . The reaction is carried out under reflux conditions, often in an alcoholic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-7-methylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-7-methylquinoline-3-carboxylate involves its interaction with various molecular targets. In antibacterial applications, it is believed to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. In antimalarial applications, it interferes with the heme detoxification pathway in Plasmodium parasites. The compound’s anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

Ethyl 2-amino-7-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its versatile reactivity and broad spectrum of biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 2-amino-7-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)10-7-9-5-4-8(2)6-11(9)15-12(10)14/h4-7H,3H2,1-2H3,(H2,14,15)

InChI Key

QUGOOYSDXWXOPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)C)N

Origin of Product

United States

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